
3-Mercapto-3-methyl-1-butanol
Übersicht
Beschreibung
3-Mercapto-3-methyl-1-butanol is an organosulfur compound with the molecular formula C5H12OS. It is characterized by the presence of both a thiol group and a hydroxyl group, making it a thiol alcohol. This compound is known for its distinctive odor, which is often described as meaty or savory. It is found naturally in certain foods and beverages, such as coffee and Sauvignon Blanc wine, and is also present in the urine of domestic cats and leopards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Mercapto-3-methyl-1-butanol can be synthesized through various methods. One common synthetic route involves the activation of ethyl acetate with lithium bis(trimethylsilyl)amide at the α-position, followed by coupling with acetone to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to yield 3-mercapto-3-methyl-butyric acid. Finally, the acid is reduced with lithium aluminum hydride to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the compound meets the required purity standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Thioethers, sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Sensory Characteristics
MMB is known for its "catty," "brothy," and "meaty" odor profiles. It has been identified in various food products such as coffee, Sauvignon Blanc wines, and passion fruit juice. The detection threshold for MMB in water is approximately 2 μg/L, while its presence in coffee can range from 150 to 1500 μg/kg .
Flavoring Agent
MMB serves as a flavoring agent in the food industry due to its strong aroma characteristics. It is particularly noted for enhancing the sensory profile of:
- Wines : MMB contributes to the varietal aroma of Sauvignon Blanc wines, where it is produced during fermentation through enzymatic processes involving specific yeast strains .
- Coffee : The compound's concentration increases with the degree of roasting, affecting the overall flavor profile .
- Fruits : MMB has been detected in various fruits, contributing to their characteristic aromas .
Application | Description |
---|---|
Wines | Enhances varietal aromas in Sauvignon Blanc; produced during fermentation |
Coffee | Concentration increases with roasting; contributes to flavor profile |
Fruits | Detected in several fruits; adds to aroma characteristics |
Wine Fermentation Studies
Research has shown that MMB is formed during the fermentation process of wines through a series of enzymatic reactions. A study on Pinotage wines demonstrated that different malolactic starter cultures significantly influenced the volatile composition, including MMB levels .
Coffee Aroma Profiling
A study investigating volatile compounds in coffee found that MMB levels were closely related to roasting conditions. Variations in temperature and time during roasting resulted in distinct thiol profiles, including MMB .
Sensory Analysis
A comprehensive sensory analysis indicated that MMB's contribution to aroma is crucial for consumer acceptance of certain beverages. The perception threshold of MMB was established at 1500 ng/L, highlighting its importance even at low concentrations .
Wirkmechanismus
The mechanism of action of 3-mercapto-3-methyl-1-butanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to olfactory perception and pheromone signaling in animals.
Vergleich Mit ähnlichen Verbindungen
3-Mercapto-3-methyl-1-butanol is unique due to its combination of a thiol and hydroxyl group. Similar compounds include:
- 3-Mercapto-3-methyl-2-pentanone
- 4-Mercapto-4-methyl-2-pentanone
- 8-Mercapto-p-menthan-3-one
- 2-Mercapto-2-methylbutane
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Biologische Aktivität
3-Mercapto-3-methyl-1-butanol (MMB), also known as 3-methyl-3-sulfanylbutan-1-ol, is an organosulfur compound with significant biological activity, particularly in the context of olfactory signaling and flavor chemistry. This article explores its biological functions, synthesis, and implications in various biological systems.
- Chemical Formula: CHOS
- Molecular Weight: 120.213 g/mol
- CAS Number: 34300-94-2
- Functional Groups: Contains a thiol group (-SH) and a primary alcohol group (-OH).
The compound is characterized by a strong odor often described as "meaty" or "broth-like," which is significant in food chemistry and animal behavior .
1. Olfactory Signaling
MMB plays a crucial role in chemical communication among felids. It has been identified as a semiochemical for male scent-marking, influencing mating behaviors through olfactory cues. Research indicates that this compound is present in the urine of domestic cats and leopards, serving as a chemical signal for species and sex recognition .
Table 1: Olfactory Thresholds of MMB
Compound | Olfactory Threshold (ng/L) |
---|---|
This compound | 1500 |
The potency of MMB as an odorant even at low concentrations underscores its importance in ecological interactions among carnivores.
2. Flavor Chemistry
MMB has been detected in various food products, including coffee, Sauvignon Blanc wines, and passion fruit juice. Its presence contributes to the flavor profile of these foods, making it relevant in food quality assessment .
Table 2: Detection of MMB in Food Products
Food Product | Concentration Detected |
---|---|
Arabica Coffee | Not quantified |
Sauvignon Blanc | Detected |
Passion Fruit Juice | Detected |
The interaction of MMB with salivary enzymes suggests that it may influence flavor perception during consumption. Studies indicate that enzymatic degradation of MMB occurs faster than that of other volatile thiols, affecting its sensory properties .
Synthesis and Metabolism
MMB can be synthesized through various chemical reactions, starting from ethyl acetate and involving several steps including bromination and reduction with lithium aluminum hydride . Within biological systems, factors such as age and sex can influence the synthesis of MMB, particularly in the urinary system of cats where cauxin enzyme plays a role .
Case Study 1: Interspecific Responses to MMB
A study examined the responses of different African carnivores to the scent of MMB. Results showed varying degrees of interest among species, highlighting its role in interspecific communication and territorial behavior .
Case Study 2: Flavor Perception in Coffee
Research on oxidized coffee notes identified MMB as a significant contributor to the aroma profile. The study provided quantitative data on how oxidation affects the concentration of MMB in coffee products, influencing consumer preferences .
Eigenschaften
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34300-94-2 | |
Record name | 3-Mercapto-3-methylbutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-mercapto-3-methyl-1-butanol in felines?
A1: this compound is a volatile organic compound found in the urine of several feline species. Research suggests it acts as a scent signal, playing a role in communication related to territorial marking and potentially other social interactions [, ]. Studies on domestic cats have shown that this compound is derived from felinine, an amino acid found in their urine, through enzymatic processes [, ].
Q2: How does the production of this compound differ between Iriomote cats and Tsushima leopard cats?
A2: Despite their close genetic relationship, Iriomote cats exhibit significantly higher levels of this compound in their urine compared to Tsushima leopard cats []. Interestingly, both subspecies have similar urinary levels of felinine, the precursor to this compound. This suggests that the difference stems from variations in the catalytic activities of enzymes responsible for breaking down felinine into this compound in each subspecies [].
Q3: Does human saliva affect the concentration of this compound?
A3: Yes, human saliva can significantly reduce the concentration of this compound []. This degradation is attributed to enzymatic activity in saliva, as heat-treated saliva does not show the same effect. The degree of degradation varies depending on individual salivary enzyme activity and the initial concentration of this compound []. This interaction is particularly relevant in understanding the perception of aftertaste, as this compound is an odor-active compound found in certain foods [].
Q4: How does thermal processing impact the concentration of this compound in coffee?
A4: Studies on coffee drinks have shown that thermal processing methods, particularly retort sterilization, can significantly alter the concentration of this compound []. Retort sterilization leads to a decrease in the flavor dilution (FD) factor of this compound, suggesting a reduction in its perceived intensity. This change in concentration contributes to the distinct flavor profile of retort-sterilized coffee compared to unsterilized or UHT-sterilized coffee [].
Q5: Are there analytical techniques to measure this compound?
A5: Yes, Gas Chromatography/Olfactometry (GC/O) is a common method used to identify and quantify this compound in various samples, including food products and biological samples like urine [, ]. This technique separates volatile compounds based on their physical properties and allows for the detection and quantification of individual odorants like this compound based on their retention times and odor profiles.
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